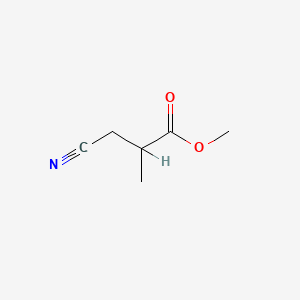

Methyl 3-cyano-2-methylpropionate

Descripción

Methyl 3-cyano-2-methylpropionate is an ester derivative of 3-cyano-2-methylpropanoic acid. The esterification replaces the carboxylic acid (-COOH) with a methoxy group (-OCH3). The estimated molecular formula is C6H9NO2, with a molecular weight of 127.14 g/mol (calculated). This compound’s reactivity and applications likely stem from its cyano and ester functional groups, which are common in pharmaceuticals, agrochemicals, and organic synthesis intermediates. However, specific toxicological and environmental impact data remain unstudied .

Propiedades

Número CAS |

39585-12-1 |

|---|---|

Fórmula molecular |

C6H9NO2 |

Peso molecular |

127.14 g/mol |

Nombre IUPAC |

methyl 3-cyano-2-methylpropanoate |

InChI |

InChI=1S/C6H9NO2/c1-5(3-4-7)6(8)9-2/h5H,3H2,1-2H3 |

Clave InChI |

OPJCVJWGOWBMJU-UHFFFAOYSA-N |

SMILES canónico |

CC(CC#N)C(=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares Methyl 3-cyano-2-methylpropionate with analogous esters, emphasizing functional groups and molecular properties:

Key Observations:

- Cyano Group Impact: The cyano group in this compound enhances polarity and reactivity compared to non-cyano esters like Methyl 2-methylpropanoate. This group is associated with increased toxicity in related compounds (e.g., methyl 2-cyanoacrylate in ), though specific data is lacking for this compound .

- Mercapto vs. Cyano: Methyl 3-mercaptopropionate’s thiol group (-SH) confers distinct reactivity (e.g., nucleophilic substitution), whereas the cyano group may favor nitrile-specific reactions (e.g., hydrolysis to carboxylic acids) .

- Phenyl vs.

Physicochemical and Environmental Properties

Boiling Point and Solubility Trends:

- Esters with bulky substituents (e.g., phenyl in ) exhibit higher boiling points due to increased molecular weight and van der Waals interactions. This compound, with a smaller methyl group, likely has a lower boiling point than its phenyl analogue.

- Cyano esters are generally less water-soluble than non-polar esters but more soluble than purely hydrocarbon analogues. For example, Methyl 3-mercaptopropionate is sparingly soluble in water but miscible in organic solvents .

Environmental and Health Data:

- Methyl 3-mercaptopropionate : Listed health hazard value of 25 (units unspecified), indicating moderate toxicity .

- Methyl 2-methylpropanoate: Higher health hazard values (370, 37) suggest lower acute toxicity compared to cyano-containing esters .

- This compound: No specific data available; however, cyano groups in compounds like methyl 2-cyanoacrylate are linked to respiratory and dermal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.